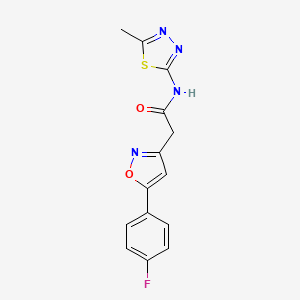

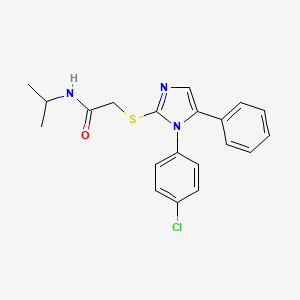

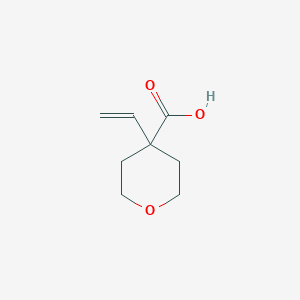

![molecular formula C11H12ClN3OS B2502705 3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one CAS No. 437710-50-4](/img/structure/B2502705.png)

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities, including antitumor, antihypertensive, and various other pharmacological effects .

Synthesis Analysis

The synthesis of imidazole derivatives can be complex, involving multi-step reactions. For instance, the synthesis of 3-(5-imidazo[2,1-b]thiazolylmethylene)-2-indolinones, which share a similar core structure to the compound , was reported to have potential antitumor activities . Another related synthesis involves a three-component cyclocondensation to access fused imidazolium salts . Additionally, a one-pot three-component synthesis method has been described for the efficient creation of 2-thiohydantoins, which are structurally related to the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazole derivatives is crucial for their biological activity. For example, the crystal structure of a related compound, 2-(4-Chlorophenyl)-3-(phenylamino)-5-(thiophen-2-ylmethylidene)-3,5-dihydro-4H-imidazol-4-one, was determined using single-crystal X-ray diffraction, revealing a planar arrangement of the rings and specific dihedral angles . Such structural elucidation is essential for understanding the interaction of these compounds with biological targets.

Chemical Reactions Analysis

Imidazole derivatives can undergo various chemical reactions, which are important for their biological function and for the synthesis of more complex molecules. For instance, the reaction of benzimidinium chloride with dimethyl acetylenedicarboxylate to afford different imidazole derivatives has been reported, demonstrating the versatility of these compounds in chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The experimental and theoretical techniques, including FT-IR, FT-Raman, NMR, and DFT calculations, have been used to investigate these properties for a compound acting as an alpha-2-imidazoline receptor agonist . These studies provide insights into the behavior of these compounds under different conditions and their potential interactions with biological systems.

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

- A study by Klásek et al. (2010) explored the reaction of 3-phenyl-3-aminoquinoline-2,4-diones with alkyl or aryl isothiocyanates, leading to the synthesis of novel compounds like 2-thioxoimidazolidine-oxindoles and imidazoline-2-thiones, closely related to the chemical structure (Klásek, Lyčka, Mikšík, & Růžička, 2010).

Biological Activities

- The research by Huang et al. (2009) synthesized new 2-thio-4-imidazolinones with chiral carbon and investigated their biological activities, including growth inhibition of barnyard grass and fungicidal effects against various pathogens (Huang et al., 2009).

- A study by Andreani et al. (2005) synthesized new derivatives of imidazolinones and evaluated their potential as antitumor agents, with two derivatives showing promising results in blocking colon adenocarcinoma HT-29 in mitosis (Andreani et al., 2005).

- Huang et al. (2007) created novel imidazolinone derivatives containing sulfur, which exhibited fungicidal activities against several pathogens and growth inhibition of certain plants (Huang, Liu, Yang, & Ding, 2007).

Synthesis Techniques

- The work by Kamila, Ankati, & Biehl (2011) involved microwave-assisted synthesis of hydantoin derivatives and their conversion to arylidene-4H-imidazoles, demonstrating advanced techniques in synthesizing compounds related to the chemical in focus (Kamila, Ankati, & Biehl, 2011).

Antimicrobial Activity

- The study by Nguyen et al. (2019) explored the synthesis of imidazole compounds and evaluated their antimicrobial activities against various bacterial strains, showing the potential use of related compounds in combating microbial infections (Nguyen, Dinh, Nguyen, Le, & Nguyen, 2019).

Eigenschaften

IUPAC Name |

3-[(5-chloro-2-methylanilino)methyl]-2-sulfanylideneimidazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12ClN3OS/c1-7-2-3-8(12)4-9(7)14-6-15-10(16)5-13-11(15)17/h2-4,14H,5-6H2,1H3,(H,13,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCZOJHPARKAKTK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NCN2C(=O)CNC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(5-chloro-2-methylanilino)methyl]-2-thioxotetrahydro-4H-imidazol-4-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

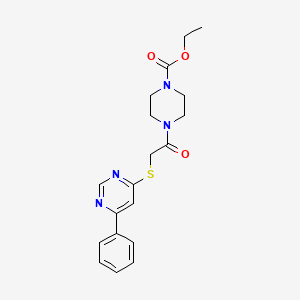

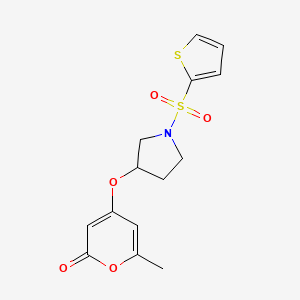

![2-{[3-(4-fluorobenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2502624.png)

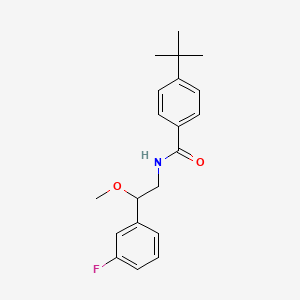

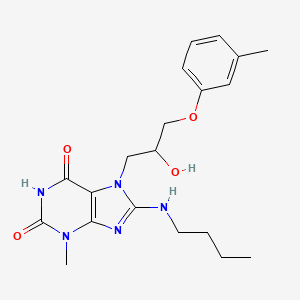

![N-[(3-Propan-2-yloxyphenyl)methyl]oxirane-2-carboxamide](/img/structure/B2502629.png)

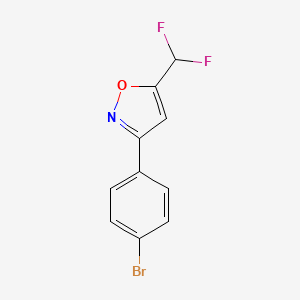

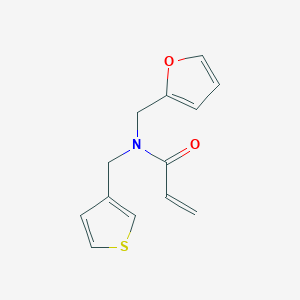

![(E)-3-(4-fluorophenyl)-2-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-propenenitrile](/img/structure/B2502632.png)

![7-Methoxy-5-(4-methoxyphenyl)-2-(5-methyl-2-furyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B2502636.png)

![2-Chloro-N-[(4-phenyl-1,2,4-triazol-3-yl)methyl]propanamide](/img/structure/B2502637.png)